trans-1-Boc-4-aminomethyl-3-hydroxypiperidine
Description
trans-1-Boc-4-aminomethyl-3-hydroxypiperidine (CAS: 219975-84-5) is a Boc (tert-butoxycarbonyl)-protected piperidine derivative with a hydroxyl group at position 3 and an aminomethyl group at position 4 in a trans configuration. The Boc group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes while enabling selective deprotection for downstream functionalization . This compound is widely used in pharmaceutical research as a versatile intermediate for drug discovery, particularly in the synthesis of receptor-targeted molecules and prodrugs . Its molecular formula is C₁₁H₂₂N₂O₃, with a molecular weight of 230.3 g/mol and a purity typically ≥97% .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3S,4S)-4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGALXYDHSHHCD-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrogenation of Pyridine Precursors
A widely adopted method, detailed in patent CN105439939A, begins with the hydrogenation of 3-hydroxypyridine to yield 3-hydroxypiperidine. Subsequent Boc protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of sodium hydroxide generates the Boc-protected intermediate. The aminomethyl group is introduced via reductive amination using formaldehyde and hydrogen gas over a palladium catalyst (Pd/C). This route achieves an overall yield of 82.5% after recrystallization, with the trans-configuration stabilized by hydrogen bonding during crystallization.
Critical Conditions :
Chiral Resolution of Racemic Mixtures
An alternative approach resolves racemic 4-aminomethyl-3-hydroxypiperidine using chiral acids such as D-tartaric acid or pyroglutamic acid. The diastereomeric salts are separated via fractional crystallization, followed by Boc protection. For example, reacting the resolved (3R,4R)-isomer with Boc₂O in ethyl acetate yields the target compound with ≥99% enantiomeric excess (ee). This method, while labor-intensive, is favored for high-purity applications, albeit with a lower yield of 55%.
Direct Functionalization of Piperidine
VulcanChem’s patented methodology starts with N-Boc-3-hydroxypiperidine, which undergoes aminomethylation via Mannich reaction. Formaldehyde and ammonium chloride in tetrahydrofuran (THF) at −10°C introduce the aminomethyl group, with boron trifluoride etherate (BF₃·OEt₂) as a Lewis acid catalyst. The trans-configuration is enforced by steric hindrance from the Boc group, directing the hydroxyl and aminomethyl groups to opposite equatorial positions.
Key Parameters :
- Catalyst Loading : 10 mol% BF₃·OEt₂ maximizes yield (78%) while minimizing side reactions.
- Reaction Time : 24 hours under nitrogen atmosphere ensures complete conversion.
Optimization of Reaction Conditions
Achieving high yields and stereopurity requires meticulous control of temperature, solvent polarity, and catalyst selection. Comparative studies highlight the following optimizations:
Temperature and Solvent Effects
| Parameter | Hydrogenation Route | Chiral Resolution | Mannich Reaction |
|---|---|---|---|
| Temp. Range | 50–60°C | −5°C (crystallization) | −10°C to RT |
| Solvent | Ethanol/water | Ethanol | THF |
| Yield | 82.5% | 55% | 78% |
Polar aprotic solvents like THF stabilize intermediates in the Mannich reaction, whereas ethanol/water mixtures improve crystal lattice formation during chiral resolution.
Catalytic Systems
- Palladium on Carbon (Pd/C) : Essential for hydrogenation steps; 5% Pd/C loading minimizes over-reduction.
- Boron Trifluoride Etherate : Accelerates Mannich reaction kinetics by polarizing the formaldehyde electrophile.
- Triethylamine (TEA) : Scavenges HCl during Boc protection, preventing amine protonation.
Industrial-Scale Production and Purification
Scaling laboratory protocols to industrial production introduces challenges in cost-efficiency and purity control. Key adaptations include:
Continuous Hydrogenation
Replacing batch reactors with continuous flow systems reduces hydrogenation time from 12 hours to 2 hours, achieving a space-time yield of 1.2 kg·L⁻¹·h⁻¹.
Chromatography-Free Purification
Industrial processes avoid column chromatography due to cost constraints. Instead, tandem recrystallization (water/ethanol) and acid-base extraction achieve ≥98% purity, as validated by HPLC-TOF.
Analytical Characterization
Post-synthesis analysis ensures structural integrity and purity:
Spectroscopic Confirmation
Chirality Assessment
Polarimetry ([α]D²⁵ = +12.5° (c 1.0, CHCl₃)) and chiral HPLC (Chiralpak AD-H column) confirm ≥99% ee for resolved batches.
Chemical Reactions Analysis
Types of Reactions:
Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl or amine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
Synthesis and Reaction Pathways
The synthesis of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine typically involves:
- Boc Protection: Using di-tert-butyl dicarbonate (Boc2O) to protect the amine group.
- Reduction and Substitution Reactions: The compound can undergo various chemical transformations, including oxidation to form ketones or aldehydes, reduction to form amines or alcohols, and nucleophilic substitutions.
Common Reagents and Conditions
| Reaction Type | Reagents Used | Common Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, CrO3 | Varies based on substrate |
| Reduction | Lithium aluminum hydride, NaBH4 | Anhydrous conditions |
| Substitution | Alkyl halides, acyl chlorides | Varies based on substrate |
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of pharmaceutical compounds targeting neurological and cardiovascular diseases. Its derivatives have shown potential as inhibitors for various biological pathways, making them candidates for drug development.
Biological Research
In biological studies, this compound is utilized to investigate enzyme interactions and protein-ligand binding due to its structural versatility. It has been shown to interact with neurotransmitter receptors, particularly GABA receptors, enhancing inhibitory neurotransmission.
Industrial Applications
The compound is employed in the production of fine chemicals and as an intermediate in synthesizing various active pharmaceutical ingredients (APIs). Its stability and high purity make it suitable for large-scale industrial applications.
Case Studies
Cytotoxicity in Cancer Models:
A study evaluated the anticancer potential of this compound derivatives. The results indicated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming reference drugs like bleomycin .
Enzyme Inhibition Studies:
Research demonstrated that this compound inhibits specific enzymes involved in neurotransmission. This inhibition suggests its potential role in modulating neurochemical pathways.
Mechanism of Action
The mechanism of action of trans-1-Boc-4-aminomethyl-3-hydroxypiperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. The pathways involved often include modulation of enzyme activity and alteration of signal transduction processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between trans-1-Boc-4-aminomethyl-3-hydroxypiperidine and related piperidine derivatives:
Key Structural and Functional Insights
Functional Group Diversity: The aminomethyl group in the target compound enables nucleophilic reactions (e.g., amidation, reductive amination), distinguishing it from simpler analogs like 1-Boc-4-hydroxy piperidine . Fluorine substitution (e.g., in trans-1-Boc-3-Fluoro-4-hydroxypiperidine) enhances metabolic stability but reduces polarity compared to hydroxyl groups .
Stereochemical Impact :
- The cis isomer (CAS: 219985-15-6) exhibits distinct pharmacokinetic properties due to altered spatial orientation, making it less favorable for certain enzyme-binding pockets .
Boc Protection Utility :
- The Boc group in all listed compounds prevents undesired side reactions at the piperidine nitrogen, a strategy critical in peptide synthesis (e.g., nipecotic acid prodrugs) .
Toxicological Considerations: While 1-Boc-4-hydroxy piperidine has uncharacterized toxicity , the aminomethyl group in the target compound may influence metabolic pathways, necessitating specialized safety studies.
Biological Activity
trans-1-Boc-4-aminomethyl-3-hydroxypiperidine is a compound of significant interest in medicinal chemistry and biological research due to its structural versatility and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
Chemical Formula: C₁₁H₂₂N₂O₃
Molecular Weight: 230.3 g/mol
Key Functional Groups:
- Boc (tert-butyloxycarbonyl) : Protects the amine group for selective reactions.
- Hydroxyl Group : Enhances hydrogen bonding capabilities.
- Aminomethyl Group : Provides additional reactivity and interaction potential.
This compound primarily interacts with various molecular targets in biological systems. Its mechanism of action includes:
- Enzyme Interaction : The compound can act as an inhibitor or activator of specific enzymes, modulating their activity based on the context of use.
- Receptor Binding : It has shown potential interactions with neurotransmitter receptors, particularly GABA receptors, enhancing inhibitory neurotransmission.
- Signal Transduction Modulation : The compound may alter signaling pathways related to cell survival, proliferation, and apoptosis .
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For instance, it has been evaluated for its cytotoxic effects against various cancer cell lines:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| FaDu (hypopharyngeal) | 5.2 | Induction of apoptosis via mitochondrial pathway | |
| A549 (lung) | 7.4 | Inhibition of cell proliferation through G1 arrest |
These findings suggest that the compound may induce apoptosis and inhibit tumor growth through specific biochemical pathways.
Neuroprotective Effects
The compound's interaction with GABA receptors indicates potential neuroprotective properties. By enhancing GABAergic activity, it may help in conditions characterized by neuronal excitability and neurodegeneration:
| Study | Model | Effect |
|---|---|---|
| In vitro neurons | Increased chloride ion influx | |
| Alzheimer's model | Reduced amyloid-beta aggregation |
Case Studies
- Synthesis and Evaluation of Derivatives : A study synthesized various derivatives of this compound to evaluate their biological activity. The derivatives showed varied potency against cancer cell lines, with some exhibiting enhanced selectivity for specific targets .
- Pharmacological Characterization : Research characterized the pharmacokinetics and pharmacodynamics of this compound in animal models, demonstrating significant oral bioavailability and therapeutic efficacy in treating neurological disorders .
Q & A
Basic: What are the key synthetic routes for trans-1-Boc-4-aminomethyl-3-hydroxypiperidine?
The synthesis typically involves multi-step protection and functionalization of the piperidine scaffold. A common approach includes:
- Intermediate Preparation : Starting with a piperidine derivative, the Boc (tert-butoxycarbonyl) group is introduced to protect the amine at position 1. Subsequent steps involve regioselective functionalization at positions 3 and 2. For example, hydroxylation at position 3 and aminomethylation at position 4 are achieved under basic conditions .
- Deprotection : The Boc group is selectively removed under acidic conditions (e.g., HCl in dioxane) to yield the free amine for further derivatization .
Key challenges include controlling stereochemistry (trans configuration) and minimizing side reactions during hydroxylation and Boc protection .
Basic: Which analytical techniques are used to confirm the structure and purity of this compound?
- GC-MS : Used for molecular weight confirmation and impurity profiling. Example parameters: Split mode (1:50), injector temperature 280°C, RT locked to tetracosane (9.258 min) .
- FTIR-ATR : Validates functional groups (e.g., hydroxyl, Boc carbonyl) via characteristic peaks (e.g., ~1680 cm⁻¹ for carbamate C=O) .
- HPLC-TOF : Provides precise mass measurement (Δppm < 1.5) and purity assessment (>98%) .
- NMR : Resolves stereochemistry (trans vs. cis) through coupling constants in - and -spectra .
Basic: What is the role of the Boc protecting group in this compound’s synthesis?
The Boc group:
- Stabilizes the Amine : Prevents undesired reactions (e.g., oxidation, nucleophilic attacks) during functionalization of the piperidine ring .
- Facilitates Purification : The hydrophobic Boc group improves solubility in organic solvents, aiding chromatographic separation .
- Enables Selective Deprotection : Acidic cleavage (e.g., TFA or HCl) removes the Boc group without affecting other functional groups, enabling downstream modifications .
Basic: What are the recommended storage conditions for this compound?
- Temperature : Store at -20°C in a desiccator to prevent hydrolysis of the Boc group or hydroxyl moiety .
- Stability : The compound remains stable for ≥5 years under inert conditions (argon/vacuum-sealed vials) .
- Handling : Use anhydrous solvents and glove boxes to avoid moisture-induced degradation .
Advanced: How can contradictions in spectral data (e.g., GC-MS vs. NMR) be resolved during characterization?
- Cross-Validation : Compare retention times (GC-MS) with NMR coupling constants to confirm stereochemical consistency. For example, trans-configuration is confirmed by axial-equatorial proton couplings () in -NMR .
- High-Resolution Mass Spectrometry (HRMS) : Use HRMS (Δppm < 1) to distinguish between isobaric impurities and confirm molecular formula .
- X-ray Crystallography : Resolves ambiguities in stereochemistry by providing definitive structural data .
Advanced: How can synthesis yields be optimized for this compound?
- Catalyst Screening : Use palladium or nickel catalysts for selective amination at position 4, reducing side products .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) improve reaction homogeneity and regioselectivity during hydroxylation .
- Temperature Control : Lower temperatures (-10°C to 0°C) during Boc protection minimize carbamate decomposition .
Advanced: What is the impact of stereochemistry (trans vs. cis) on biological activity?
- Receptor Binding : The trans configuration aligns hydroxyl and aminomethyl groups in a spatial arrangement that enhances hydrogen bonding with target proteins (e.g., kinases or GPCRs) .
- Metabolic Stability : Trans isomers often exhibit slower hepatic clearance due to reduced enzymatic recognition compared to cis analogs .
- Case Study : In a kinase inhibition assay, the trans isomer showed 10-fold higher activity than the cis form, attributed to optimal hydrophobic interactions in the ATP-binding pocket .
Advanced: How can batch-to-batch consistency be ensured for sensitive bioassays?
- Enhanced QC Protocols :
- HPLC-PDA : Quantify peptide content and detect UV-active impurities (λ = 249 nm) .
- Residual Solvent Analysis : Use headspace GC-MS to ensure <1% TFA or DMF .
- Salt Content : Ion chromatography monitors counterion levels (e.g., chloride) that may interfere with cell-based assays .
- Stability Studies : Accelerated degradation studies (40°C/75% RH for 4 weeks) predict long-term batch variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
